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Posaconazole Acetate Formulation Technical
Support Center
Welcome to the technical support center for posaconazole acetate formulation. This resource

is designed for researchers, scientists, and drug development professionals to provide

troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of

posaconazole acetate.

Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical challenges associated with the formulation of

posaconazole?

Posaconazole is a Biopharmaceutics Classification System (BCS) Class II drug, which means it

has low aqueous solubility and high permeability.[1][2][3][4] Its solubility is also pH-dependent,

with higher solubility in acidic environments.[5] The drug is prone to recrystallization from its

amorphous form, which has a low glass transition temperature (Tg) of 59°C.[6] These factors

contribute to its low and variable oral bioavailability.[3][7]

Q2: What are the common formulation strategies to improve the bioavailability of

posaconazole?
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Several advanced formulation techniques are employed to overcome the solubility and

bioavailability challenges of posaconazole. These include:

Amorphous Solid Dispersions (ASDs): This is a primary strategy where posaconazole is

molecularly dispersed within a polymer matrix.[1][8][7] Techniques like hot-melt extrusion

(HME) and spray drying are used to create ASDs.[5][7]

Nanocrystal Formulations: Reducing the particle size of posaconazole to the nanometer

range increases the surface area for dissolution, thereby enhancing solubility and dissolution

rate.[2][9]

Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (S-SNEDDS) have

been explored to improve the dissolution and bioavailability of posaconazole.[10]

Co-crystals: Formation of co-crystals with appropriate co-formers can enhance the solubility

and dissolution rate of posaconazole.[3]

Q3: How does the commercially available delayed-release tablet (Noxafil®) work?

The commercial delayed-release tablet of posaconazole utilizes hot-melt extrusion technology

to create an amorphous solid dispersion.[11] The formulation combines posaconazole with a

pH-sensitive polymer, hypromellose acetate succinate (HPMCAS).[12][13][14] This polymer

prevents the release of the drug in the low pH of the stomach and allows for its release in the

higher pH of the intestine, where absorption occurs.[11][13][14] This leads to improved and

more consistent bioavailability compared to the oral suspension.[11][12]

Q4: What is the impact of food on the absorption of different posaconazole formulations?

The absorption of the posaconazole oral suspension is significantly affected by food, with

administration with a high-fat meal increasing bioavailability by up to 400%.[13][15][16][17] In

contrast, the delayed-release tablet formulation shows significantly less food effect, providing

more consistent absorption regardless of food intake.[12][13][14][18]

Q5: What are the stability concerns for posaconazole formulations?

Posaconazole is susceptible to degradation under certain conditions. It has been shown to be

unstable under oxidative stress and hydrolyzes in acidic and basic conditions.[19] The
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amorphous form, while having higher solubility, is thermodynamically unstable and can

recrystallize over time, which would negatively impact its dissolution and bioavailability.[6] The

physical stability of amorphous solid dispersions is a critical quality attribute that needs to be

carefully controlled. Additionally, the hydrate form of posaconazole (Form-S) can convert to the

less soluble anhydrous form (Form I) in ambient conditions.[20]

Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the

experimental formulation of posaconazole.
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Problem Potential Cause Recommended Solution

Low drug loading in

Amorphous Solid Dispersion

(ASD)

Posaconazole's low glass

transition temperature (Tg) and

tendency to recrystallize can

limit the amount of drug that

can be stably incorporated into

a polymer matrix.[1]

Utilize high-Tg polymers or a

combination of polymers to

improve the physical stability of

the ASD.[1] Employing

techniques like high-shear melt

granulation (HSMG) may also

allow for higher drug loading.

[5]

Poor in vitro dissolution of ASD

formulation

Incomplete amorphization of

the drug during processing.

Recrystallization of the drug

upon contact with the

dissolution medium.

Inappropriate polymer

selection that does not

maintain supersaturation.

Confirm complete

amorphization using

techniques like PXRD and

DSC.[1] Incorporate

precipitation inhibitors, such as

HPMCAS or other cellulosic

polymers, into the formulation

to maintain supersaturation.[1]

[5]

Variability in pharmacokinetic

data

Significant food effect,

especially with oral

suspensions.[13][15]

Inconsistent dissolution and

absorption due to pH variability

in the gastrointestinal tract.[5]

For oral suspensions,

administer with a high-fat meal

or a nutritional supplement to

enhance absorption

consistently.[15][17] Develop

enteric-coated or delayed-

release formulations to bypass

the stomach and release the

drug in the intestine for more

consistent absorption.[5][11]

Instability of Nanocrystal

Suspension (Particle

Aggregation)

Insufficient stabilization of the

nanocrystals, leading to

Ostwald ripening or

agglomeration.

Screen and optimize the type

and concentration of stabilizers

(surfactants and polymers).[2]

Techniques like high-pressure

homogenization can be

combined with precipitation to
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produce stable nanocrystals.

[2][9]

Degradation of Posaconazole

during Hot-Melt Extrusion

(HME)

The processing temperature

required for HME may exceed

the degradation temperature of

posaconazole (reported to be

above 160°C).[5]

Utilize polymers that allow for

processing at lower

temperatures.[8] Incorporate

plasticizers or other excipients

to reduce the melt viscosity

and processing temperature.

[5]

Data Presentation
Table 1: Solubility of Crystalline and Amorphous
Posaconazole

Medium
Crystalline
Solubility (µg/mL)

Amorphous
Solubility (µg/mL)

Fold Increase
(Amorphous vs.
Crystalline)

pH 2.0 (HCl) 1.8 45 25

pH 6.5 (Phosphate

Buffer)
0.4 22 55

pH 6.5 (Phosphate

Buffer with FaSSIF)
4.4 110 25

Data synthesized from

reference[1].

Table 2: Pharmacokinetic Parameters of Different
Posaconazole Formulations in Rats
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Formulation Cmax (ng/mL)
AUC(0–72h)
(ng·h/mL)

Fold Increase in
Bioavailability (vs.
Pure PCZ)

Pure Posaconazole

(PCZ)
125 2,500 -

PCZ/Soluplus® ASD 1467 28,750 11.5

Data synthesized from

reference[7].

Table 3: Pharmacokinetic Parameters of Posaconazole
Formulations in Humans (Fasted vs. Fed)

Formulation (200
mg)

Condition AUC0–∞ (ng·h/mL) Cmax (ng/mL)

Oral Suspension Fasted 3,420 149

Delayed-Release

Tablet A
Fasted 11,700 510

Delayed-Release

Tablet B
Fasted 11,300 488

Delayed-Release

Capsule
Fasted 11,000 486

Oral Suspension Fed (High-Fat Meal) 13,300 501

Delayed-Release

Tablet A
Fed (High-Fat Meal) 13,800 551

Data synthesized from

reference[18].

Experimental Protocols
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Protocol 1: Preparation of Posaconazole Amorphous
Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of posaconazole to enhance its solubility

and dissolution rate.

Materials:

Posaconazole (micronized)

Polymer (e.g., Soluplus®, HPMCAS-HG, Eudragit® L100)

Plasticizer (optional, e.g., PEG 400, Triethylcitrate)

Hot-Melt Extruder (e.g., twin-screw extruder)

Mill (for grinding extrudates)

Sieves

Methodology:

Premixing: Accurately weigh posaconazole and the selected polymer(s) (and plasticizer, if

used) and physically mix them in a sealed container for 10-15 minutes to ensure a

homogenous blend.

Extruder Setup: Set up the hot-melt extruder with the desired screw configuration and die.

Set the temperature profile for the different zones of the extruder barrel. A typical

temperature profile might range from 100°C to 160°C, but should be optimized to be below

the degradation temperature of posaconazole.[5]

Extrusion: Feed the physical mixture into the extruder at a constant feed rate. The screw

speed should be optimized (e.g., 50-100 rpm) to ensure proper mixing and residence time.

Collection: Collect the extrudate strand on a conveyor belt and allow it to cool to room

temperature. The extrudate should be transparent, indicating an amorphous dispersion.
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Milling and Sieving: Mill the cooled extrudate into a powder using a suitable mill. Sieve the

powder to obtain a uniform particle size distribution.

Characterization: Characterize the resulting ASD powder for its amorphous nature (using

PXRD and DSC), drug content (using HPLC), and dissolution performance.

Protocol 2: Preparation of Posaconazole Nanocrystals
by Precipitation-High-Pressure Homogenization
Objective: To produce a stable nanosuspension of posaconazole to improve its saturation

solubility and dissolution velocity.

Materials:

Posaconazole

Organic Solvent (e.g., acetone, ethanol)

Stabilizers (e.g., Eudragit® S100, Sodium Lauryl Sulfate (SLS))

Deionized Water

High-Pressure Homogenizer

Freeze-dryer (optional, for solid dosage form)

Cryoprotectant (e.g., mannitol, optional for freeze-drying)

Methodology:

Organic Phase Preparation: Dissolve posaconazole in a suitable organic solvent.

Aqueous Phase Preparation: Dissolve the selected stabilizers (e.g., 0.2% Eudragit® S100

and 0.2% SLS) in deionized water.[2]

Precipitation: Inject the organic solution of posaconazole into the aqueous stabilizer solution

under constant stirring to precipitate the drug as fine particles.
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High-Pressure Homogenization: Subject the resulting suspension to high-pressure

homogenization for a set number of cycles at a specific pressure (e.g., 1500 bar for 20

cycles) to reduce the particle size to the nanometer range.

Characterization: Measure the particle size and polydispersity index (PDI) of the

nanosuspension using dynamic light scattering (DLS).

(Optional) Freeze-Drying: To obtain a solid powder, freeze the nanosuspension (with a

cryoprotectant added) and then lyophilize it.

Further Characterization: Characterize the final product (nanosuspension or powder) for its

crystalline nature (PXRD, DSC), morphology (SEM), and in vitro dissolution rate.[2]

Visualizations
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Caption: Workflow for Amorphous Solid Dispersion using HME.
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Caption: Challenges and Solutions in Posaconazole Formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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